molecular formula C10H14ClN B6221563 2-cyclopropyl-6-methylaniline hydrochloride CAS No. 2758006-24-3

2-cyclopropyl-6-methylaniline hydrochloride

Cat. No.: B6221563
CAS No.: 2758006-24-3
M. Wt: 183.7
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-6-methylaniline hydrochloride is an organic compound with a molecular structure that includes a cyclopropyl group and a methyl group attached to an aniline ring. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-6-methylaniline hydrochloride typically involves the reaction of 2-cyclopropyl-6-methylaniline with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the final product. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize impurities. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-6-methylaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-cyclopropyl-6-methylaniline hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-6-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopropyl-6-methylaniline hydrochloride is unique due to the presence of both the cyclopropyl and methyl groups, which confer specific chemical properties and reactivity. This combination of substituents makes it a valuable compound in various chemical and industrial applications.

Properties

CAS No.

2758006-24-3

Molecular Formula

C10H14ClN

Molecular Weight

183.7

Purity

95

Origin of Product

United States

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